Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate

Catalog No.
S3139720
CAS No.
637301-17-8
M.F
C13H21NO3
M. Wt
239.315
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-ca...

CAS Number

637301-17-8

Product Name

Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate

IUPAC Name

tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate

Molecular Formula

C13H21NO3

Molecular Weight

239.315

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(7-14)11(9)8-15/h8-11H,4-7H2,1-3H3

InChI Key

BZDUCVSSUFQWCA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2C=O

solubility

not available

Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound characterized by its unique structural features, including a tert-butyl group and a formyl group attached to an azabicyclo framework. Its molecular formula is C13H21NO3C_{13}H_{21}NO_3, and it has a molecular weight of approximately 239.32 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its complex structure and functional groups, which can participate in various

Typical of aldehydes and esters, including:

  • Nucleophilic Addition: The formyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Esterification: The carboxylate moiety can react with alcohols to form esters.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Synthesis of tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate can involve several steps, typically starting from simpler precursors:

  • Formation of the Bicyclic Framework: This can be achieved through cyclization reactions involving appropriate starting materials.
  • Introduction of Functional Groups:
    • The tert-butyl group can be introduced via alkylation reactions.
    • The formyl group may be added through oxidation of an alcohol or through direct formylation methods.
    • Carboxylation can occur via standard carboxylic acid formation techniques.

Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: Its structural features may lead to the development of new therapeutic agents.
  • Organic Synthesis: As a versatile intermediate, it can be used in the synthesis of more complex organic molecules.
  • Material Science: Potential use in developing new materials with unique properties due to its bicyclic structure .

Interaction studies involving tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Binding Affinity: Assessing how well the compound interacts with various biological targets, such as enzymes or receptors.
  • Mechanism of Action: Understanding how the compound exerts its effects at a molecular level.

Such studies are crucial for evaluating its therapeutic potential and safety profile .

Several compounds share structural similarities with tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate, including:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 3,8-diazabicyclo[3.2.1]octaneContains nitrogen atoms in the bicyclic structurePotentially different biological activities due to diazabicyclic nature
Tert-butyl 8-acetyl-3-azabicyclo[3.2.1]octaneAcetyl instead of formyl groupDifferent reactivity patterns due to acetoxy functionality
Tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octaneHydroxy group introduces polarityMay exhibit different solubility and biological interactions

These comparisons highlight the uniqueness of tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate, particularly its specific functional groups that influence its reactivity and biological activity .

Azabicyclic compounds, characterized by their nitrogen-containing bridged ring systems, have been a focal point of organic chemistry since the mid-20th century. Early studies, such as those by J.W. Davies (2015), investigated nitrogen inversion barriers in strained azabicyclo[2.1.1]heptyl systems, revealing how electronegative substituents influence molecular rigidity through lone pair repulsions. These foundational works laid the groundwork for understanding the kinetic and thermodynamic stability of azabicyclic frameworks.

The discovery of natural products like azinomycin and ficellomycin in Streptomyces species further underscored the biological relevance of azabicyclic systems. These metabolites, which feature a 1-azabicyclo[3.1.0]hexane core, exhibit DNA crosslinking activity attributable to their strained bicyclic architecture. Such findings spurred synthetic efforts to replicate and modify these scaffolds for drug discovery, as exemplified by the development of quinolizidine alkaloid analogs.

Significance of Tert-Butyl 8-Formyl-3-Azabicyclo[3.2.1]Octane-3-Carboxylate in Scientific Literature

Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 637301-17-8) represents a synthetically versatile intermediate. Its molecular formula, $$ \text{C}{13}\text{H}{21}\text{NO}_{3} $$, includes a tert-butyl carbamate group and a formyl substituent positioned at the bridgehead carbon, conferring reactivity for further functionalization. The compound’s azabicyclo[3.2.1]octane skeleton places it within a broader class of bridged amines studied for their conformational constraints and potential as chiral building blocks.

Recent advancements in ring-closing metathesis and imino-Diels-Alder reactions have enabled efficient access to similar azabicyclic systems, as demonstrated in the synthesis of quinolizidine derivatives. These methodologies highlight the compound’s role in streamlining the construction of polycyclic alkaloid analogs.

Research Objectives and Scope

This article aims to:

  • Detail the synthetic pathways and structural characterization of tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate.
  • Analyze its stereochemical properties using crystallographic and spectroscopic data.
  • Discuss its applications in the synthesis of complex natural product analogs.

The scope excludes pharmacological and toxicological assessments, focusing instead on synthetic and structural aspects.

The core structure of the compound is based on the 3-azabicyclo[3.2.1]octane system, a bicyclic framework comprising two fused rings: a six-membered piperidine ring and a bridged five-membered ring. The numbering follows the von Baeyer system for bicyclic compounds, where the bridgehead atoms (positions 1 and 5) are shared between the two rings [9] [10]. The nitrogen atom occupies position 3, replacing a carbon atom in the parent bicyclo[3.2.1]octane structure [4] [10].

Bridge Lengths and Ring Strain

  • Main ring: Composed of seven skeletal atoms (C1–C5, N3, C8).
  • Bridges:
    • Bridge 1: C1–C2–C3–N3–C8 (5 atoms).
    • Bridge 2: C5–C6–C7 (3 atoms).
    • Bridge 3: C1–C8 (2 atoms) [9] [10].

The bridge lengths create moderate ring strain, typical of bicyclo[3.2.1] systems, which is partially alleviated by the nitrogen’s sp³ hybridization [8] [10]. Compared to tropane (8-azabicyclo[3.2.1]octane), the absence of an N-methyl group in this compound reduces steric hindrance at the bridgehead [4] [7].

Functional Group Relationships

The molecule features two critical functional groups:

  • Tert-butyl carbamate (Boc group): Attached to the nitrogen at position 3, this group serves as a protective moiety for the amine, enhancing solubility and stability during synthetic procedures [1] [2].
  • Formyl group: Positioned at C8, the aldehyde functionality introduces reactivity for further derivatization, such as condensation or nucleophilic addition reactions [1] [2].

Electronic and Steric Interactions

  • The Boc group’s electron-withdrawing carbonyl (C=O) slightly polarizes the N–C bond, reducing the nitrogen’s basicity [1] [2].
  • The formyl group’s planar geometry at C8 creates a reactive electrophilic center, while its proximity to the bicyclic framework restricts rotational freedom [1] [6].

Structural Comparison with Related Compounds

Table 1: Key Structural Comparisons

CompoundBicyclic SystemSubstituentsKey Differences
Tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate3-Azabicyclo[3.2.1]octaneBoc (N3), formyl (C8)Chiral centers at C1 and C5 [1]
Nortropane (8-azabicyclo[3.2.1]octane)8-Azabicyclo[3.2.1]octaneNoneNitrogen at C8, no substituents [4]
8-Oxa-3-azabicyclo[3.2.1]octane3-Azabicyclo[3.2.1]octaneOxygen at C8Ether linkage alters polarity [6]

The tert-butyl carbamate distinguishes this compound from simpler azabicycloalkanes like nortropane, while the formyl group differentiates it from oxygen-containing analogs [4] [6].

Stereochemical Considerations

The compound exhibits two chiral centers at bridgehead carbons C1 and C5, designated (1R,5S) in its IUPAC name [1]. These centers arise from the bicyclic system’s fixed geometry, which prevents free rotation about the bridge bonds [8] [10].

Impact of Stereochemistry

  • The (1R,5S) configuration forces the formyl group at C8 into an exo orientation relative to the bicyclic core, influencing its reactivity in stereoselective reactions [1] [2].
  • The Boc group’s tert-butyl moiety adopts an equatorial position relative to the piperidine ring, minimizing steric clash with the bridgehead hydrogens [8] [10].

Conformational Analysis

The 3-azabicyclo[3.2.1]octane framework adopts a chair-like conformation for the piperidine ring, with the nitrogen in a pseudo-axial orientation [8] [10]. Key conformational features include:

Substituent Effects

  • Boc group: The bulky tert-butyl substituent stabilizes the chair conformation by occupying equatorial space, reducing 1,3-diaxial interactions [1] [8].
  • Formyl group: At C8, the aldehyde’s planar geometry introduces slight distortion in the adjacent five-membered ring, increasing torsional strain [1] [6].

Table 2: Conformational Energy Contributors

FactorContribution to Energy
Piperidine chair stability-15 kJ/mol (estimated) [8]
Boc group steric strain+8 kJ/mol [1]
Formyl group distortion+5 kJ/mol [6]

These energy contributions highlight the delicate balance between steric stabilization and ring strain in the molecule’s preferred conformation [8] [10].

Retrosynthetic Analysis

The retrosynthetic approach to tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate involves strategic disconnections based on the bicyclic framework construction principles. The compound presents a complex molecular architecture with a molecular formula of C₁₃H₂₁NO₃ and molecular weight of 239.31 g/mol [1]. The retrosynthetic analysis typically begins with disconnection of the bridgehead nitrogen and carboxylic acid functionalities, identifying precursors capable of forming the bicyclic framework through tandem cyclization reactions .

The primary retrosynthetic disconnections target the 8-azabicyclo[3.2.1]octane scaffold, which can be accessed through several strategic pathways. The formyl group at the 8-position can be introduced through oxidation of primary alcohols or through formylation reactions. The tert-butyl carboxylate protecting group provides stability during synthetic manipulations and can be introduced through standard carbamate protection protocols .

The stereochemical considerations in retrosynthetic planning are crucial, as the compound exists as stereoisomers with specific spatial arrangements. The retrosynthetic analysis must account for the stereochemical outcome arising from the interplay between electronic and steric effects during bicyclic framework formation .

Traditional Synthetic Routes

Classical Condensation Approaches

Traditional condensation methodologies for constructing azabicyclo[3.2.1]octane frameworks rely on multi-step cyclization processes involving carbonyl compounds and nitrogen nucleophiles. The classical approach involves the formation of intermediates through condensation reactions, followed by cyclization to establish the bicyclic structure [5].

The condensation-based methods typically employ aldol condensations, Knoevenagel condensations, and related transformations. These reactions often require elevated temperatures and acidic or basic conditions to facilitate the formation of the bicyclic core. The yields in classical condensation approaches generally range from 40-70%, with significant challenges in controlling stereoselectivity [6].

The mechanism involves initial nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by intramolecular cyclization to form the bridged structure. The formation of the 8-azabicyclo[3.2.1]octane ring system requires careful control of reaction conditions to avoid competing side reactions .

Cycloaddition Strategies

Cycloaddition reactions represent a powerful strategy for constructing azabicyclo[3.2.1]octane frameworks through concerted bond formation processes. The [4+3] cycloaddition approaches have been successfully employed to access these structures with high efficiency and stereoselectivity [7].

The copper-catalyzed formal [4+3] cycloaddition of 2-arylaziridines and 2-substituted cyclopentadiene provides an efficient protocol for assembling the strained bridged azabicyclo[3.2.1]octane scaffold. This transformation proceeds through [3+2] cycloaddition, ring opening, and aza-Michael addition cascade reactions with high diastereoselectivity [7].

The [3+2] dipolar cycloaddition strategy employs azomethine ylides as key intermediates, which readily engage in pericyclic reactions with appropriate dipolarophiles. The reaction typically proceeds under mild conditions and offers good to excellent yields with high regio- and stereoselectivity [6].

Rearrangement Reactions

Rearrangement reactions provide alternative pathways for constructing azabicyclo[3.2.1]octane frameworks through skeletal reorganization of precursor molecules. The photochemical rearrangement of azabicyclic precursors has been utilized to access the target framework with moderate success [8].

The decarboxylative photocyclization of potassium 2-azabicyclo[3.3.0]octanoate derivatives leads to bicyclic products through radical-mediated rearrangement processes. The overall diastereoselectivity is remarkably high, indicating a preference for spin-orbit coupling controlled biradical combination processes [8].

Thermal rearrangement strategies involve the reorganization of bicyclic precursors under elevated temperatures. The thermal rearrangement of 2-azabicyclo[3.1.0]hex-3-ene ring systems provides access to various bicyclic frameworks, though yields are generally modest [9].

Modern Synthetic Approaches

Transition Metal Catalysis

Modern transition metal-catalyzed methodologies have revolutionized the synthesis of azabicyclo[3.2.1]octane frameworks, offering improved efficiency, selectivity, and mild reaction conditions. The rhodium-catalyzed cyclohydrocarbonylation represents a highly efficient method for synthesizing 1-azabicyclo[x.y.0]alkane amino acid derivatives [10] [11].

The rhodium-BIPHEPHOS complex catalyzes the consecutive double cyclization process with extremely high diastereoselectivity. The reaction involves linear-selective hydroformylation of terminal alkenes, followed by intramolecular condensation to form cyclic N-acyliminium intermediates, and subsequent cyclization through nucleophilic addition [10].

Palladium-catalyzed C-H activation strategies have been employed for the synthesis of azabicyclo[3.1.0]hexanone derivatives. The process relies on enantiocontrolled cyclization/C-H activation reactions promoted by palladium catalysts in the presence of TADDOL-phosphonite ligands [12] [13].

Copper-catalyzed 1,3-dipolar cycloaddition reactions using Cu(CH₃CN)₄BF₄/Ph-Phosferrox complexes provide highly diastereo- and enantioselective access to 3-azabicyclo[3.1.0]hexane derivatives with up to 99% yield and 97-99% enantiomeric excess [14].

Flow Chemistry Applications

Flow chemistry technology has emerged as an enabling tool for the synthesis of azabicyclo compounds, offering superior control over reaction parameters and enhanced safety profiles. The continuous flow protocol for the generation, lithiation, and electrophilic trapping of 1-azabicyclo[1.1.0]butanes demonstrates the effectiveness of flow technology in strained heterocyclic synthesis [15] [16].

The flow method allows for precise control of reaction parameters, enabling operation at higher temperatures and safer conditions compared to batch processes. The efficiency of the intramolecular cyclization/C3-lithiation/electrophilic quenching flow sequence has been documented with excellent yields and reproducibility [15].

The telescoped continuous flow protocol combines multiple synthetic steps in a single machine, permitting easy exchange of electrophiles without requiring re-optimization of the setup. This approach has proven to be robust, with constant yields of 70-75% maintained over extended reaction periods [16].

Flow technology has also been applied to the preparation of C3-heterosubstituted 1-azabicyclo[1.1.0]butanes and azetidines, accessing unexplored chemical space in strained heterocyclic chemistry. The modular nature of flow systems allows for systematic exploration of reaction conditions and substrate scope [17].

Enzymatic Synthesis Possibilities

Enzymatic approaches to azabicyclo compound synthesis offer advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. The chemoenzymatic synthesis of 3-azabicyclo[3.2.0]heptane derivatives has been accomplished using multicomponent reactions followed by enzymatic resolution [18].

The enzymatic synthesis of optically pure (+)-γ-lactam derivatives with azabicyclic frameworks has been achieved using (-)-γ-lactamase with nearly 50% isolated yield and >99% enantiomeric excess. The enzymatic approach provides access to single enantiomers with high optical purity [19].

Biocatalytic reactions utilizing enzymes offer a sustainable and selective approach to azabicyclo compound synthesis. The enzymatic resolution of racemic compounds through kinetic resolution has been demonstrated with high enantioselectivity and good yields [18].

The development of enzymatic cascade reactions for azabicyclo synthesis remains an active area of research, with potential applications in the pharmaceutical industry where stereochemical control is paramount [20].

Optimization of Synthetic Procedures

Yield Enhancement Strategies

Yield optimization in azabicyclo[3.2.1]octane synthesis requires systematic evaluation of reaction parameters including temperature, concentration, catalyst loading, and reaction time. The optimization of reaction conditions has been shown to improve yields from 30% to 73% in specific transformations [21].

The use of microwave irradiation has been demonstrated to significantly enhance reaction rates and yields in azabicyclo synthesis. Microwave-assisted solvent-free synthesis of 1-azabicyclo[3.1.0]hexane-3-enes achieved good to excellent yields with short reaction times and high atom economy [22].

Statistical design of experiments (DoE) approaches have been successfully employed to optimize reaction conditions systematically. The full factorial design allows for the identification of important experimental factors and their interactions, leading to improved yields and selectivity [21].

The optimization of catalyst systems has proven crucial for yield enhancement. The screening of various catalyst combinations, including the use of chiral auxiliaries and ligands, has led to significant improvements in both yield and stereoselectivity [21].

Reaction Condition Optimization

The optimization of reaction conditions involves the systematic study of temperature, pressure, concentration, and solvent effects on the synthetic outcome. The use of automated reactors for self-optimization has enabled more efficient exploration of reaction parameter space [21].

Temperature optimization studies have revealed that elevated temperatures generally favor cyclization reactions, though excessive temperatures can lead to decomposition or side reactions. The optimal temperature range for azabicyclo synthesis typically falls between 60-120°C depending on the specific transformation [21].

Solvent selection plays a crucial role in reaction optimization. The choice of solvent affects reaction rate, selectivity, and product isolation. Green solvents and solvent-free conditions have been increasingly adopted to improve environmental sustainability [23].

The optimization of reaction stoichiometry, particularly the ratios of reactants and catalysts, has been shown to significantly impact yield and selectivity. Excess reagents can suppress side reactions but may complicate purification [21].

Purification Method Development

The development of efficient purification methods is essential for obtaining high-purity azabicyclo compounds. The purification of 3-azabicyclo[3.3.0]octane hydrochloride has been optimized through crystallization from mixed alcohol-ester solvents, achieving >99% purity with <0.1% total impurities [24].

Column chromatography remains the standard purification method for azabicyclo compounds, though optimization of stationary phases and mobile phases can significantly improve separation efficiency. The use of specialized stationary phases has been shown to enhance resolution of stereoisomers [25].

Crystallization techniques have been developed to achieve high-purity products with good recovery yields. The optimization of crystallization conditions, including temperature, concentration, and solvent composition, is crucial for obtaining pure products [24].

The development of continuous purification methods, including liquid-liquid extraction and distillation, has been integrated with flow synthesis to create streamlined processes with reduced waste generation [26].

Challenges in Synthesis

The synthesis of tert-butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate presents several significant challenges that must be addressed to achieve efficient and selective transformations. The steric hindrance effects arising from the bicyclic framework create accessibility issues for reagents and catalysts, often resulting in reduced reaction rates and selectivity [27].

The formation of the bridged bicyclic structure requires precise control of reaction conditions to avoid competing pathways that can lead to alternative ring systems or decomposition products. The strain present in the bicyclic framework can affect the stability of intermediates and products, requiring careful optimization of reaction conditions [28].

Stereochemical control represents a major challenge in azabicyclo synthesis, as multiple stereoisomers can be formed depending on the reaction pathway. The development of stereoselective synthetic methods requires understanding of the electronic and steric factors that influence stereochemical outcomes [14].

The scalability of synthetic methods poses additional challenges, particularly for processes that require specialized equipment or extreme reaction conditions. The transition from laboratory-scale to industrial-scale synthesis often requires significant method development and optimization [21].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free synthetic approaches have gained prominence in azabicyclo synthesis as they align with green chemistry principles while often providing enhanced reaction rates and selectivity. The microwave-assisted solvent-free synthesis of 1-azabicyclo[3.1.0]hexane-3-enes demonstrates the effectiveness of this approach, achieving good to excellent yields with short reaction times [22].

The solvent-free methodology utilizes solid-supported reagents and catalysts, eliminating the need for organic solvents while maintaining high efficiency. The approach offers advantages including simplified product isolation, reduced waste generation, and improved atom economy [22].

Mechanochemical synthesis represents an emerging solvent-free approach where mechanical force is used to drive chemical reactions. This method has shown promise for azabicyclo synthesis, particularly for reactions involving solid substrates and catalysts [29].

The development of solvent-free protocols requires careful consideration of reaction kinetics and mass transfer limitations. The optimization of reaction conditions, including temperature, pressure, and mixing, is crucial for achieving high yields and selectivity [22].

Renewable Resource Utilization

The utilization of renewable resources in azabicyclo synthesis contributes to sustainability goals while reducing dependence on fossil-derived feedstocks. The incorporation of biomass-derived precursors into synthetic pathways has been explored for azabicyclo compound synthesis [23].

The novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane through one-pot aminocyclization of 2,5-tetrahydrofurandimethanol demonstrates the potential for using renewable alcohol feedstocks. The process utilizes platinum-nickel-copper-aluminum oxide catalysts to achieve direct alcohol amination with water as the main byproduct [30].

The development of bio-based synthetic routes requires consideration of feedstock availability, cost, and environmental impact. The integration of renewable resources into existing synthetic pathways can provide drop-in replacements for fossil-derived materials [31].

The use of renewable energy sources, including solar energy and concentrated solar radiation, has been applied to azabicyclo synthesis to reduce the carbon footprint of synthetic processes. Solar-driven reactions offer sustainable alternatives to traditional thermal processes [32].

Waste Reduction Strategies

Waste reduction in azabicyclo synthesis involves the implementation of strategies that minimize byproduct formation and maximize atom economy. The development of cascade reactions that combine multiple transformations in a single pot reduces the number of purification steps and associated waste [26].

The optimization of reaction stoichiometry and the use of catalytic amounts of reagents contribute to waste reduction while maintaining synthetic efficiency. The development of recyclable catalysts and the recovery of solvents and reagents further reduce waste generation [26].

The implementation of continuous flow processes enables better control of reaction conditions and reduces the formation of impurities. The integration of in-line purification systems, including liquid-liquid separators, allows for direct product isolation with minimal waste [26].

The application of atom economy principles in synthetic design prioritizes reactions that incorporate all atoms from starting materials into the final product. This approach reduces waste generation while improving the overall efficiency of the synthetic process [33] [34].

Synthetic ApproachTypical Yield (%)Reaction TimeTemperature (°C)AdvantagesLimitations
Classical Condensation40-7012-24 h80-120Simple methodologyLow selectivity
Cycloaddition70-902-8 h60-100High stereoselectivityLimited substrate scope
Transition Metal Catalysis80-951-6 h20-80Mild conditionsExpensive catalysts
Flow Chemistry70-850.5-2 h40-100Scalable, safeEquipment requirements
Enzymatic Synthesis50-806-48 h25-60High enantioselectivitySubstrate specificity
Green Chemistry MetricTraditional MethodsModern Green ApproachesImprovement Factor
Atom Economy (%)45-6080-951.5-2.0×
Solvent Usage (L/mol)20-500-105-10× reduction
Waste Generation (kg/kg product)10-252-55-10× reduction
Energy Consumption (kWh/mol)50-15020-602-3× reduction

XLogP3

1.4

Dates

Last modified: 08-18-2023

Explore Compound Types